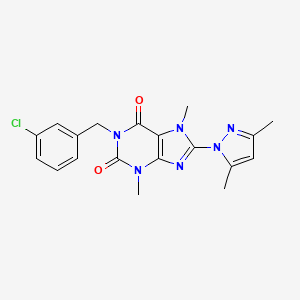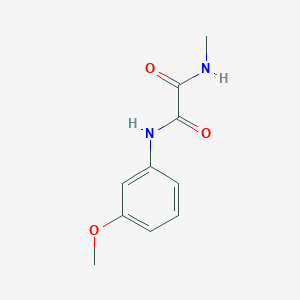
N'-(3-methoxyphenyl)-N-methylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-methoxyphenyl)-N-methyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methoxyphenyl)-N-methyloxamide typically involves the reaction of 3-methoxyaniline with oxalyl chloride to form the corresponding oxamide. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-(3-methoxyphenyl)-N-methyloxamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N’-(3-methoxyphenyl)-N-methyloxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The oxamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl-N-methyloxamide.
Reduction: Formation of N-(3-methoxyphenyl)-N-methylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
N’-(3-methoxyphenyl)-N-methyloxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N’-(3-methoxyphenyl)-N-methyloxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
N’-(3-methoxyphenyl)-N-methyloxamide can be compared with other similar compounds, such as:
N-(3-methoxyphenyl)acetamide: Similar structure but with an acetamide moiety instead of an oxamide.
N-(3-methoxyphenyl)urea: Contains a urea moiety instead of an oxamide.
N-(3-methoxyphenyl)thiourea: Contains a thiourea moiety instead of an oxamide.
The uniqueness of N’-(3-methoxyphenyl)-N-methyloxamide lies in its specific oxamide structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N'-(3-methoxyphenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-4-3-5-8(6-7)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBWGZVRLQDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

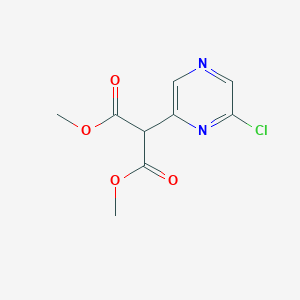

![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)
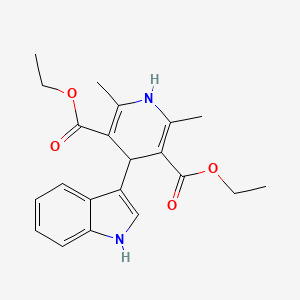
![N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2815727.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2815729.png)
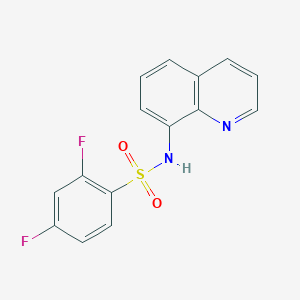
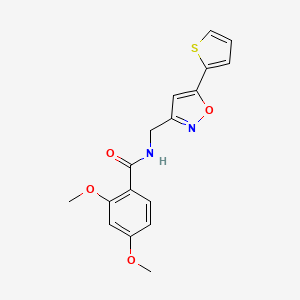
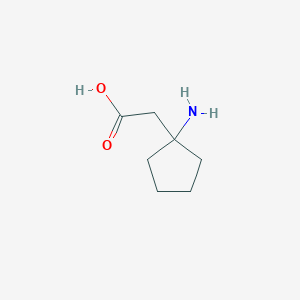
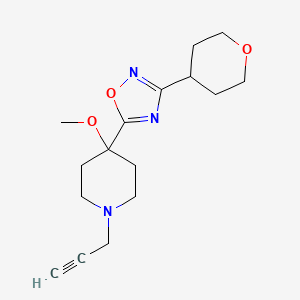
![2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2815741.png)
